molecular formula C24H30N8O B2547024 3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 2415463-20-4

3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2547024
CAS No.: 2415463-20-4
M. Wt: 446.559
InChI Key: IZDUBSUIUXZWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple heterocyclic rings and functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyridazine structure, followed by the introduction of the tert-butyl group and the formation of the octahydropyrrolo[3,4-c]pyrrole ring. The final steps involve the addition of the pyrazolyl group and the carbonyl functional group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form stable complexes with these molecules could make it useful in drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine apart is its combination of multiple heterocyclic rings and functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.

Properties

IUPAC Name

[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N8O/c1-15-10-16(2)32(29-15)22-8-6-19(25-28-22)23(33)31-13-17-11-30(12-18(17)14-31)21-9-7-20(26-27-21)24(3,4)5/h6-10,17-18H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDUBSUIUXZWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NN=C(C=C5)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.